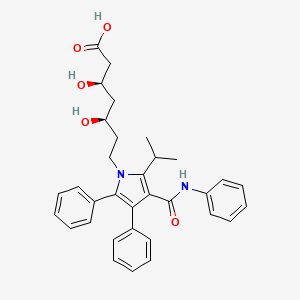

Desfluoro-atorvastatin

Description

Properties

IUPAC Name |

(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFBJYRYCRZMSB-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195827 | |

| Record name | Desfluoroatorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433289-84-0, 433289-83-9 | |

| Record name | (βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433289-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desfluoroatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433289840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoroatorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Defluoro Atorvastatin Calcium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLUOROATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831WX29C91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desfluoro-atorvastatin: A Comprehensive Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfluoro-atorvastatin is a significant compound in the landscape of pharmaceutical research and development, primarily recognized as a key impurity in the synthesis of Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.[1][2] The absence of the fluorine atom on the phenyl ring distinguishes it from the parent drug, and its characterization is crucial for the quality control and regulatory compliance of Atorvastatin manufacturing. This technical guide provides an in-depth overview of the synthesis and characterization of desfluoro-atorvastatin, offering detailed experimental protocols, comprehensive data analysis, and visual representations of the synthetic workflow.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | (3R,5R)-3,5-Dihydroxy-7-[5-(1-methylethyl)-2,3-diphenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]heptanoic acid | [1] |

| Synonyms | Atorvastatin impurity A, Defluoro Atorvastatin | [1] |

| CAS Number | 433289-84-0 | [1] |

| Molecular Formula | C₃₃H₃₆N₂O₅ | [2] |

| Molecular Weight | 540.65 g/mol | [2] |

| Appearance | Powder | [2] |

| Purity | Min. 95% | [2] |

Synthesis of Desfluoro-atorvastatin

The total synthesis of desfluoro-atorvastatin can be achieved through a multi-step process involving key chemical reactions such as the Stetter reaction and the Paal-Knorr pyrrole (B145914) synthesis.[3][4] A common synthetic route starts from 4-methyl-3-oxo-pentanoic acid ethyl ester and involves amination, condensation, a Michael-Stetter reaction, and a Paal-Knorr reaction, followed by deprotection.[3]

A frequently cited method for preparing the desfluoro analogue involves a procedure analogous to the synthesis of atorvastatin itself, where benzaldehyde (B42025) is used in place of 4-fluorobenzaldehyde.[4] This pathway proceeds through the formation of a 1,4-diketone intermediate, which then undergoes cyclization to form the pyrrole core of the molecule.

Experimental Workflow for Desfluoro-atorvastatin Synthesis

Key Experimental Protocols

1. Stetter Reaction for 1,4-Diketone Synthesis (Analogue)

-

Reactants: An α,β-unsaturated ketone and an aldehyde (in this case, benzaldehyde).

-

Catalyst: A thiazolium bromide catalyst, such as 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide.

-

Base: A non-nucleophilic base, typically triethylamine.

-

Solvent: Anhydrous ethanol (B145695) is commonly used.

-

Procedure: The α,β-unsaturated ketone and benzaldehyde are dissolved in anhydrous ethanol. Triethylamine and the thiazolium bromide catalyst are added. The reaction mixture is heated under an inert atmosphere for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

2. Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[5][6]

-

Reactants: The 1,4-diketone intermediate and a primary amine (the chiral side chain of atorvastatin).

-

Catalyst: The reaction is typically catalyzed by a protic or Lewis acid. Pivalic acid is a commonly used catalyst for this transformation in atorvastatin synthesis.[7]

-

Solvent: A mixture of non-polar solvents such as toluene (B28343) and heptane (B126788) is often employed to facilitate the removal of water via azeotropic distillation.

-

Procedure: The 1,4-diketone and the primary amine are dissolved in the solvent mixture. The acid catalyst is added, and the reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by an appropriate workup procedure, which may involve washing with aqueous solutions to remove the catalyst and unreacted starting materials. The crude product is then purified, often by recrystallization or column chromatography.

3. Deprotection

The final step in the synthesis is the removal of any protecting groups on the heptanoic acid side chain. This is typically achieved by acid- or base-catalyzed hydrolysis.

-

Reagents: Depending on the protecting groups, aqueous hydrochloric acid or sodium hydroxide (B78521) is used.

-

Procedure: The protected desfluoro-atorvastatin is dissolved in a suitable solvent, and the acidic or basic solution is added. The reaction is stirred at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or HPLC. The final product is then isolated by extraction and purified.

Characterization of Desfluoro-atorvastatin

A combination of chromatographic and spectroscopic techniques is employed to confirm the structure and purity of the synthesized desfluoro-atorvastatin.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of desfluoro-atorvastatin and for separating it from atorvastatin and other related impurities.[8][9]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection is commonly used, with the wavelength set to an appropriate value for the chromophores in the molecule.

-

Expected Results: Desfluoro-atorvastatin will have a characteristic retention time that allows for its identification and quantification. The peak area can be used to determine the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of desfluoro-atorvastatin and to study its fragmentation pattern, which aids in structural elucidation.[10][11]

-

Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing atorvastatin and its analogues.

-

Expected Results: In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of desfluoro-atorvastatin (540.65 g/mol ). Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that is characteristic of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Signals corresponding to the aromatic protons of the two phenyl rings and the phenylcarbamoyl group.

-

A characteristic signal for the isopropyl group protons.

-

Signals for the protons of the heptanoic acid side chain, including the two hydroxyl-bearing methine protons.

-

Signals for the protons of the pyrrole ring.

Expected ¹³C NMR Features:

-

Resonances for the carbonyl carbons of the amide and carboxylic acid groups.

-

Signals for the aromatic carbons of the phenyl and pyrrole rings.

-

Resonances for the carbons of the isopropyl group and the heptanoic acid side chain.

Logical Relationship of Characterization Techniques

Conclusion

The synthesis and characterization of desfluoro-atorvastatin are critical aspects of quality control in the manufacturing of Atorvastatin. The synthetic pathway, primarily involving a Stetter reaction and a Paal-Knorr cyclization, allows for the targeted preparation of this impurity standard. A comprehensive analytical approach, utilizing HPLC for purity assessment and MS and NMR for structural elucidation, is essential for its unambiguous identification and characterization. This guide provides a foundational understanding for researchers and professionals involved in the synthesis, analysis, and quality control of statin-based pharmaceuticals.

References

- 1. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]

- 2. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. jchemrev.com [jchemrev.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

desfluoro-atorvastatin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfluoro-atorvastatin, also known as Atorvastatin (B1662188) Related Compound A, is a significant impurity and a structural analog of the widely prescribed hypercholesterolemia drug, Atorvastatin.[][2] As a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, the characterization of desfluoro-atorvastatin is crucial for quality control in the manufacturing of Atorvastatin and for understanding the structure-activity relationships within this class of drugs.[][2][] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activity of desfluoro-atorvastatin.

Chemical Structure and Identification

Desfluoro-atorvastatin is structurally identical to atorvastatin, with the notable exception of the absence of a fluorine atom on the phenyl group at the 2-position of the pyrrole (B145914) core.

Chemical Structure:

Caption: 2D Chemical Structure of Desfluoro-atorvastatin.

| Identifier | Value |

| IUPAC Name | (3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)pyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

| CAS Number | 43289-84-0 (Acid form)[4] |

| 433289-83-9 (Calcium salt)[2] | |

| Molecular Formula | C₃₃H₃₆N₂O₅[5] |

| Molecular Weight | 540.65 g/mol [5] |

| SMILES | CC(C)c1c(c(-c2ccccc2)c(-c3ccccc3)n1CC--INVALID-LINK--O)O">C@HO)C(=O)Nc4ccccc4 |

| InChI | InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1 |

Physicochemical Properties

A summary of the known physicochemical properties of desfluoro-atorvastatin is presented below.

| Property | Value | Source |

| Physical State | Off-white solid | [6] |

| Melting Point | >193 °C (decomposes) (Calcium salt) | [2] |

| Solubility | Soluble in Methanol and DMSO. | [2][6] |

| Storage | Long-term storage at 2-8 °C.[6] Stable for shipment at room temperature.[6] |

Synthesis and Purification

The total synthesis of desfluoro-atorvastatin calcium has been reported in the scientific literature. The general synthetic strategy involves several key reactions, including amination, condensation, a Michael-Stetter reaction, and a Paal-Knorr pyrrole synthesis, followed by deprotection steps. A detailed experimental protocol would be found in the referenced literature.

Purification of desfluoro-atorvastatin is typically achieved through chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC).[7] Recrystallization can also be employed as a purification method.

Characterization

The structural confirmation and characterization of desfluoro-atorvastatin are accomplished using a combination of spectroscopic techniques.

| Technique | Description |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom. Detailed spectral data would be available in the primary literature describing its synthesis. |

| Mass Spectrometry (MS) | Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a critical analytical tool for assessing the purity of desfluoro-atorvastatin and for its separation from atorvastatin and other related impurities. |

Biological Activity

Mechanism of Action: HMG-CoA Reductase Inhibition

Desfluoro-atorvastatin, like its parent compound atorvastatin, functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial and rate-limiting step in the biosynthesis of cholesterol. By inhibiting this enzyme, desfluoro-atorvastatin reduces the endogenous production of cholesterol.

Caption: HMG-CoA Reductase Pathway and Inhibition by Desfluoro-atorvastatin.

Inhibitory Potency

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of desfluoro-atorvastatin are typically found within the primary scientific literature. Below is a generalized workflow for a key experiment: the in-vitro HMG-CoA reductase inhibition assay.

References

An In-depth Technical Guide on the Core Mechanism of Action of Desfluoro-atorvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfluoro-atorvastatin is a significant process impurity and metabolite of atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor. Given its structural similarity to the parent compound, its mechanism of action is presumed to be analogous: the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide delineates the presumed core mechanism of action of desfluoro-atorvastatin, provides detailed experimental protocols for its characterization, and presents quantitative data for the parent compound, atorvastatin, to serve as a benchmark. The document also includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Statins are a class of drugs that effectively lower cholesterol levels by inhibiting HMG-CoA reductase.[1][2] Atorvastatin is a potent synthetic statin, and desfluoro-atorvastatin is one of its known impurities, lacking the fluorine atom on the phenyl ring of the parent molecule.[3][4][5] While specific pharmacological data on desfluoro-atorvastatin is not extensively available in public literature, its structural analogy to atorvastatin strongly suggests a similar mechanism of action. This guide will, therefore, focus on the well-established mechanism of atorvastatin as a proxy for understanding desfluoro-atorvastatin's effects.

Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

The primary mechanism of action of atorvastatin, and presumably desfluoro-atorvastatin, is the competitive inhibition of HMG-CoA reductase.[6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and early step in the synthesis of cholesterol.[8] By binding to the active site of HMG-CoA reductase, these compounds prevent the natural substrate from binding, thereby halting the cholesterol synthesis cascade.[9]

Signaling Pathway of HMG-CoA Reductase Inhibition

The inhibition of HMG-CoA reductase by desfluoro-atorvastatin is anticipated to trigger a cascade of cellular events aimed at restoring cholesterol homeostasis. A reduction in intracellular cholesterol levels leads to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that upregulate the expression of genes involved in cholesterol synthesis and uptake. A key consequence is the increased expression of the low-density lipoprotein (LDL) receptor on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, leading to a reduction in circulating LDL levels.[8]

Quantitative Data

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Atorvastatin | HMG-CoA Reductase | Enzyme Inhibition | 8 | 14 | [10] |

| Atorvastatin | Human SV-SMC proliferation | Cell-based | 390 | - | [11] |

| Atorvastatin | Human SV-SMC invasion | Cell-based | 2390 | - | [11] |

Table 1: In vitro activity of Atorvastatin.

Experimental Protocols

To characterize the mechanism of action of desfluoro-atorvastatin, a series of in vitro experiments can be conducted. The following are detailed protocols for key assays.

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

-

Recombinant human HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT

-

Desfluoro-atorvastatin (dissolved in DMSO)

-

Atorvastatin (positive control)

-

96-well UV-transparent microplate

-

Microplate reader with kinetic capabilities

Protocol:

-

Prepare serial dilutions of desfluoro-atorvastatin and atorvastatin in the assay buffer.

-

Add 2 µL of the compound dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 88 µL of a pre-warmed (37°C) solution of HMG-CoA reductase in assay buffer to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 10 µL of a pre-warmed mixture of HMG-CoA (final concentration 200 µM) and NADPH (final concentration 400 µM) to each well.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.

-

Calculate the rate of NADPH consumption for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in cultured cells.

Materials:

-

HepG2 cells (or other suitable liver cell line)

-

Cell culture medium

-

[¹⁴C]-Acetate

-

Desfluoro-atorvastatin (dissolved in DMSO)

-

Atorvastatin (positive control)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Scintillation counter and fluid

Protocol:

-

Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of desfluoro-atorvastatin, atorvastatin, or vehicle control for 24 hours.

-

Add [¹⁴C]-Acetate to the culture medium and incubate for an additional 4 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract the lipids using a suitable solvent mixture.

-

Separate the cholesterol from other lipids using thin-layer chromatography (TLC).

-

Scrape the cholesterol band from the TLC plate and measure the radioactivity using a scintillation counter.

-

Normalize the radioactive counts to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of cholesterol synthesis for each compound concentration and determine the IC50 value.

Off-Target Effects

While the primary target of statins is HMG-CoA reductase, they are known to have pleiotropic, or off-target, effects. These effects are generally attributed to the inhibition of the synthesis of isoprenoid intermediates, which are downstream products of mevalonate. These intermediates are crucial for various cellular processes, including protein prenylation. It is plausible that desfluoro-atorvastatin could also exhibit similar off-target effects. Further research, such as global proteomics and transcriptomics studies, would be necessary to fully characterize the off-target profile of desfluoro-atorvastatin.

Conclusion

Desfluoro-atorvastatin, a primary impurity of atorvastatin, is presumed to act as a competitive inhibitor of HMG-CoA reductase, mirroring the mechanism of its parent compound. This inhibition leads to a reduction in cholesterol synthesis and an upregulation of LDL receptor expression, ultimately lowering circulating LDL cholesterol levels. While specific quantitative data for desfluoro-atorvastatin are scarce, the experimental protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. A thorough understanding of the activity and potential off-target effects of desfluoro-atorvastatin is crucial for drug development and regulatory purposes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Desfluoro-atorvastatin: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of a Key Process-Related Impurity of Atorvastatin (B1662188)

Introduction

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The intricate synthesis of this complex molecule can lead to the formation of various process-related impurities. Among these, desfluoro-atorvastatin, also known as Atorvastatin Impurity A, is a critical impurity to monitor and control.[1][2] This technical guide provides a comprehensive overview of desfluoro-atorvastatin, including its chemical identity, synthesis, analytical detection, and regulatory limits, specifically tailored for researchers, scientists, and drug development professionals.

Chemical Profile and Identification

Desfluoro-atorvastatin is structurally analogous to atorvastatin, lacking the fluorine atom on one of the phenyl rings. Its systematic IUPAC name is (3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid.[1] Key identification details are summarized in the table below.

| Characteristic | Value |

| Common Names | Desfluoro-atorvastatin, Atorvastatin Impurity A, Atorvastatin Related Compound A |

| CAS Number | 433289-84-0 (acid form)[3], 433289-83-9 (calcium salt)[4] |

| Molecular Formula | C₃₃H₃₆N₂O₅[3] |

| Molecular Weight | 540.65 g/mol [3] |

Synthesis and Formation Pathway

Desfluoro-atorvastatin is a known process-related impurity that primarily forms during the synthesis of atorvastatin, specifically in the Paal-Knorr condensation step.[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole (B145914) ring of atorvastatin. If the starting 1,4-dicarbonyl compound lacks the fluorine substituent on the phenyl ring, the resulting product will be desfluoro-atorvastatin.

The total synthesis of desfluoro-atorvastatin calcium has been described, starting from 4-methyl-3-oxo-pentanoic acid ethyl ester and involving a sequence of amination, condensation, Michael-Stetter, and Paal-Knorr reactions.[7]

Figure 1: Generalized synthetic pathway for desfluoro-atorvastatin calcium.[7]

Analytical Methodologies for Detection and Quantification

The primary analytical technique for the detection and quantification of desfluoro-atorvastatin in atorvastatin drug substance and product is High-Performance Liquid Chromatography (HPLC). Several HPLC methods have been developed and validated for this purpose.[8][9]

Experimental Protocol: HPLC Method

A widely cited HPLC method for the determination of atorvastatin and its impurities, including desfluoro-atorvastatin, is summarized below.[10]

Chromatographic Conditions:

| Parameter | Specification |

| Column | Luna C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile, Ammonium Acetate buffer (pH 4), and Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm |

| Injection Volume | 20 µL |

Sample Preparation:

A solution of the atorvastatin sample is prepared in a suitable solvent, typically the mobile phase or a compatible diluent, to a final concentration appropriate for the detection of impurities at the specified limits.

System Suitability:

The system suitability is established by injecting a resolution solution containing atorvastatin and its known impurities to ensure adequate separation and resolution between the peaks.

Figure 2: General workflow for the HPLC analysis of desfluoro-atorvastatin.[10]

Regulatory Limits and Specifications

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for impurities in atorvastatin. Desfluoro-atorvastatin is listed as "Atorvastatin impurity A" in the European Pharmacopoeia.

| Pharmacopoeia | Impurity Name | Acceptance Criteria |

| European Pharmacopoeia (EP) | Atorvastatin impurity A | Not more than 0.3% |

| United States Pharmacopeia (USP) | Desfluoro impurity | Specified as a related compound |

It is crucial for drug manufacturers to adhere to these limits to ensure the quality, safety, and efficacy of their atorvastatin products.

Spectroscopic Characterization

The structural elucidation of desfluoro-atorvastatin is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While detailed spectral data is often proprietary, the synthesis and characterization of desfluoro-atorvastatin have been confirmed using ¹H-NMR and ESI-MS.[7] The mass fragmentation pathway of atorvastatin has been extensively studied, and similar principles can be applied to understand the fragmentation of its desfluoro analog.[11]

Impact on Drug Safety and Efficacy: A Knowledge Gap

A significant gap in the current scientific literature is the lack of publicly available data on the specific toxicological and pharmacological effects of desfluoro-atorvastatin. As a matter of principle in drug development, all impurities above a certain threshold should be evaluated for their potential to impact the safety and efficacy of the drug product. The absence of a fluorine atom, a key structural feature of atorvastatin, could potentially alter its binding affinity to the HMG-CoA reductase enzyme and its overall pharmacological profile. However, without specific studies, any assessment of its impact remains speculative. Further research in this area is warranted to provide a complete safety profile of atorvastatin drug products.

Conclusion

Desfluoro-atorvastatin is a well-characterized process-related impurity of atorvastatin. Its formation is understood, and robust analytical methods for its control are available. Adherence to the established pharmacopoeial limits is essential for ensuring the quality of atorvastatin. The primary area requiring further investigation is the toxicological and pharmacological profiling of this impurity to fully understand its potential impact on the safety and efficacy of atorvastatin. This technical guide serves as a foundational resource for professionals involved in the development, manufacturing, and quality control of atorvastatin.

References

- 1. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]

- 2. Item - Cytotoxicity of statin enantiomers in human cancer cell lines. - figshare - Figshare [figshare.com]

- 3. GSRS [precision.fda.gov]

- 4. usbio.net [usbio.net]

- 5. uspnf.com [uspnf.com]

- 6. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atorvastatin Calcium [doi.usp.org]

The Biological Activity of Desfluoro-atorvastatin: A Technical Examination of a Key Atorvastatin Impurity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Atorvastatin (B1662188) is a highly effective synthetic statin used to lower cholesterol levels by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[][2] During the synthesis of atorvastatin, various impurities can be generated, one of the most notable being desfluoro-atorvastatin (also known as Atorvastatin Impurity A).[][2][3] This impurity is structurally identical to atorvastatin except for the absence of a fluorine atom on the phenyl ring at the 4-position. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Therefore, understanding the biological activity of desfluoro-atorvastatin is essential for quality control and risk assessment in the manufacturing of atorvastatin.

Inferred Biological Activity and Potency

Direct quantitative biological activity data, such as IC50 or Ki values for HMG-CoA reductase inhibition by desfluoro-atorvastatin, is scarce in peer-reviewed literature. However, extensive structure-activity relationship (SAR) studies on atorvastatin and other synthetic statins provide a strong basis for inferring its activity.

Studies have consistently highlighted that the p-fluorophenyl group is a crucial structural feature for the high potency of synthetic statins.[4] This substituent has been shown to greatly surpass the biological activity of other functional groups tested at this position.[4] The fluorine atom is understood to enhance the binding affinity of atorvastatin to the active site of HMG-CoA reductase through specific interactions.[5]

One key interaction involves the arginine 590 (Arg590) residue in the active site of HMG-CoA reductase. The fluorine atom participates in a polar interaction with the guanidinium (B1211019) group of Arg590, contributing to the overall binding energy and stability of the enzyme-inhibitor complex.[6] The absence of this fluorine atom in desfluoro-atorvastatin would eliminate this critical interaction, leading to a significant reduction in binding affinity and, consequently, a substantial decrease in its inhibitory potency against HMG-CoA reductase.

Quantitative Data Summary

The following table summarizes the known and inferred quantitative data for atorvastatin and desfluoro-atorvastatin. The values for desfluoro-atorvastatin are estimations based on the established importance of the fluorine atom for high-affinity binding.

| Compound | Target | Parameter | Value | Reference / Basis |

| Atorvastatin | HMG-CoA Reductase | IC50 | 8 nM | [7] (Typical literature value) |

| HMG-CoA Reductase | Ki | Nanomolar range | [7] | |

| Desfluoro-atorvastatin | HMG-CoA Reductase | IC50 | Significantly > 8 nM | Inferred from SAR[4][5][6] |

| HMG-CoA Reductase | Ki | Expected to be in the higher nanomolar to micromolar range | Inferred from SAR[4][5][6] |

Signaling Pathway and Mechanism of Action

Atorvastatin and, by extension, desfluoro-atorvastatin, exert their primary biological effect by interfering with the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.

Figure 1: Inhibition of the Mevalonate Pathway by Statins.

Experimental Protocols

To quantitatively determine the biological activity of desfluoro-atorvastatin, a standard HMG-CoA reductase inhibition assay would be employed. The following protocol outlines a typical colorimetric assay.

HMG-CoA Reductase Inhibition Assay (Colorimetric)

Principle: This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The inhibitory effect of a compound is determined by measuring the reduction in the rate of NADPH oxidation.

Materials:

-

HMG-CoA Reductase (purified enzyme)

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)

-

Test compound (Desfluoro-atorvastatin, dissolved in a suitable solvent like DMSO)

-

Positive control (Atorvastatin)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the enzyme in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add varying concentrations of desfluoro-atorvastatin to the test wells.

-

Add corresponding concentrations of atorvastatin to the positive control wells.

-

Add the solvent (e.g., DMSO) without any inhibitor to the negative control (100% activity) wells.

-

Add the HMG-CoA reductase enzyme to all wells except for the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the HMG-CoA and NADPH mixture to all wells.

-

-

Measurement:

-

Immediately start kinetic measurement of the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound and the positive control relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Figure 2: Workflow for HMG-CoA Reductase Inhibition Assay.

Pharmacokinetics and Off-Target Effects

There is currently no available data in the public domain regarding the specific pharmacokinetic profile (absorption, distribution, metabolism, excretion) or potential off-target effects of desfluoro-atorvastatin. Given its structural similarity to atorvastatin, it is plausible that it would share some metabolic pathways, but its lower lipophilicity due to the absence of the fluorine atom might alter its absorption and distribution characteristics. Further studies are required to elucidate these aspects.

Conclusion

References

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. farmaciajournal.com [farmaciajournal.com]

In-Depth Spectroscopic Analysis of Desfluoro-atorvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for desfluoro-atorvastatin, a known impurity and analogue of the widely prescribed drug, atorvastatin (B1662188). Understanding the spectral characteristics of such impurities is paramount for quality control, regulatory compliance, and safety assessment in pharmaceutical development. This document summarizes key spectroscopic data in a structured format, details the experimental protocols for their acquisition, and presents visual workflows for clarity.

Physicochemical Properties of Desfluoro-atorvastatin

Desfluoro-atorvastatin, also known as Atorvastatin Impurity A, is characterized by the absence of the fluorine atom on one of the phenyl rings of the parent atorvastatin molecule.[1][2] Its fundamental physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Desfluoro-atorvastatin [2][3][4]

| Property | Value |

| Chemical Name | (3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

| Molecular Formula | C₃₃H₃₆N₂O₅ |

| Molecular Weight | 540.65 g/mol |

| CAS Number | 433289-84-0 |

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for desfluoro-atorvastatin, pivotal for its structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 2: ¹H NMR Spectroscopic Data for Desfluoro-atorvastatin

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available in detail | - | - | - |

Table 3: ¹³C NMR Spectroscopic Data for Desfluoro-atorvastatin

| Chemical Shift (δ, ppm) | Assignment |

| Data not publicly available in detail | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for Desfluoro-atorvastatin

| m/z | Interpretation |

| 541.2 | [M+H]⁺ |

| Further fragmentation data not publicly available | - |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of atorvastatin impurities, including desfluoro-atorvastatin, based on common methodologies reported in the scientific literature.

Synthesis of Desfluoro-atorvastatin

A detailed synthesis of desfluoro-atorvastatin has been described by Stach et al. The process involves a multi-step chemical synthesis, which is a modification of the established atorvastatin synthesis, notably replacing 4-fluorobenzaldehyde (B137897) with benzaldehyde (B42025) in the initial steps.[1]

NMR Spectroscopy

Instrumentation:

-

A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

Sample Preparation:

-

Dissolve a few milligrams of the desfluoro-atorvastatin sample in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra using a proton-decoupling pulse sequence.

Mass Spectrometry

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Use a suitable reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Mass Spectrometric Conditions:

-

Operate the ESI source in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation patterns.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of desfluoro-atorvastatin.

References

In Vitro Metabolism of Atorvastatin: A Technical Guide for Researchers

An In-Depth Examination of the Core Metabolic Pathways

This technical guide provides a comprehensive overview of the in vitro metabolism of atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic processes, experimental methodologies, and quantitative kinetics of atorvastatin's metabolic fate.

A critical point of clarification is the status of desfluoro-atorvastatin. Extensive review of the scientific literature indicates that desfluoro-atorvastatin is an impurity associated with the synthesis of atorvastatin, not a metabolite formed through enzymatic processes in vitro or in vivo.[][2][3][4][5][6] Therefore, this guide will focus on the well-established metabolic pathways of atorvastatin.

Core Metabolic Pathways of Atorvastatin

Atorvastatin undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation, leading to the formation of both active and inactive metabolites.[7][8] The main pathways are:

-

Hydroxylation: The primary route of atorvastatin metabolism is the hydroxylation of the parent compound, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP3A5.[9] This process yields two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[9] These hydroxylated metabolites are pharmacologically active and contribute significantly to the overall therapeutic effect of atorvastatin.[9]

-

Lactonization: Atorvastatin, which is administered in its active acid form, can undergo conversion to its inactive lactone form.[10][11] This conversion can occur non-enzymatically in acidic conditions, such as in simulated gastric fluid, and is also mediated enzymatically in the liver.[11]

-

Glucuronidation: Atorvastatin and its hydroxylated metabolites can also be metabolized through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A3.[8] This pathway generally leads to more water-soluble compounds that are more readily excreted.

The interplay of these metabolic pathways is crucial in determining the overall pharmacokinetics and pharmacodynamics of atorvastatin. The following diagram illustrates the primary metabolic transformations of atorvastatin.

Quantitative Data on Atorvastatin Metabolism

The kinetics of atorvastatin metabolism have been characterized in various in vitro systems. The following table summarizes key kinetic parameters for the formation of the primary hydroxylated metabolites by CYP3A4.

| Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Reference |

| ortho-hydroxyatorvastatin | CYP3A4 | 3.9 | 4235 | --INVALID-LINK-- |

| para-hydroxyatorvastatin | CYP3A4 | 1.4 | 14312 | --INVALID-LINK-- |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Experimental Protocols for In Vitro Metabolism Studies

The investigation of atorvastatin metabolism in vitro typically involves several key experimental steps. The following provides a generalized protocol based on common methodologies.

3.1. Incubation with Human Liver Microsomes (HLMs)

This is a standard method to assess hepatic metabolism.

-

Materials:

-

Human liver microsomes (pooled)

-

Atorvastatin stock solution (in a suitable solvent like methanol (B129727) or DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Incubator/water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile)

-

-

Procedure:

-

Pre-warm a mixture of HLMs, atorvastatin, and phosphate buffer in a microcentrifuge tube for a few minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724). This also serves to precipitate the microsomal proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

3.2. Incubation with Recombinant CYP Enzymes

This approach allows for the investigation of the specific roles of individual cytochrome P450 isoenzymes.

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Other materials as listed for the HLM incubation.

-

-

Procedure:

-

The procedure is similar to the HLM incubation, with the recombinant enzyme preparation being substituted for the HLMs. This allows for a direct assessment of the metabolic activity of the specific CYP isoform.

-

3.3. Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of atorvastatin and its metabolites.

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

General Method:

-

The supernatant from the incubation is injected onto a reverse-phase HPLC column (e.g., C18).

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is used to separate atorvastatin and its metabolites.

-

The separated compounds are then introduced into the mass spectrometer.

-

Quantification is typically performed using multiple reaction monitoring (MRM) in positive or negative ion mode, where specific precursor-to-product ion transitions for each analyte and an internal standard are monitored.

-

The following diagram outlines a typical experimental workflow for studying the in vitro metabolism of atorvastatin.

Signaling Pathways and Regulation

The metabolism of atorvastatin can be influenced by the activation of nuclear receptors, particularly the Pregnane (B1235032) X Receptor (PXR).

Atorvastatin and its metabolites have been shown to be ligands for PXR.[9] Activation of PXR can lead to the induction of genes encoding for drug-metabolizing enzymes, including CYP3A4. This suggests a potential for auto-induction, where atorvastatin could upregulate its own metabolism over time. The following diagram illustrates this regulatory relationship.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. usbio.net [usbio.net]

- 6. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]

- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. refsynbio.com [refsynbio.com]

- 11. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of atorvastatin (B1662188) and its related compounds. It delves into the core mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the structure-activity relationships that govern the efficacy and metabolic fate of this class of lipid-lowering agents. Detailed experimental protocols and data summaries are presented to facilitate further research and development in this area.

Introduction

Atorvastatin is a synthetic lipid-lowering agent and a member of the statin class of drugs.[1] It is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver.[3] This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2][4] Beyond its primary lipid-lowering effects, atorvastatin exhibits pleiotropic effects that contribute to its cardiovascular benefits, including improving endothelial function, stabilizing atherosclerotic plaques, and exerting anti-inflammatory and antioxidant properties.[4][5]

This guide will explore the multifaceted pharmacological profile of atorvastatin and its analogues, providing researchers with the necessary information to design and execute robust preclinical and clinical studies.

Mechanism of Action

The primary mechanism of action of atorvastatin is the competitive inhibition of HMG-CoA reductase.[2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[1][6] Atorvastatin's structure, particularly its dihydroxyheptanoic acid moiety, mimics the natural substrate (HMG-CoA) and binds to the active site of the enzyme with high affinity.[6]

Signaling Pathways

Atorvastatin's pleiotropic effects are largely attributed to the inhibition of isoprenoid intermediate synthesis, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are key regulators of various cellular signaling cascades.[5][7]

-

RhoA/ROCK Pathway: By inhibiting the synthesis of GGPP, atorvastatin prevents the geranylgeranylation and subsequent activation of the RhoA GTPase. This, in turn, inhibits the downstream Rho-associated coiled-coil containing protein kinase (ROCK). The inhibition of the RhoA/ROCK pathway contributes to many of atorvastatin's cardiovascular protective effects, including vasodilation and reduced inflammation.[5][8]

-

PI3K/Akt/mTOR Pathway: The effect of atorvastatin on the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) pathway is context-dependent. In some cancer cells, atorvastatin has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[5][9] Conversely, in other cell types, atorvastatin can activate the PI3K/Akt pathway, which is linked to neuroprotective effects and improved endothelial function.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade modulated by atorvastatin through the inhibition of Ras prenylation.[5]

Atorvastatin's impact on key signaling pathways.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of atorvastatin have been extensively studied.

Pharmacokinetics

| Parameter | Description | Value |

| Absorption | Rapidly absorbed after oral administration.[2][6] | Tmax: 1-2 hours[2][6] |

| Subject to extensive first-pass metabolism, resulting in low oral bioavailability.[10] | Bioavailability: ~14%[10] | |

| Distribution | Highly bound to plasma proteins.[6] | Protein Binding: ≥98%[6] |

| Volume of Distribution (Vd): ~381 L[6] | ||

| Metabolism | Extensively metabolized in the gut and liver, primarily by cytochrome P450 3A4 (CYP3A4).[10] | Forms active ortho- and parahydroxylated metabolites.[10][11] |

| Excretion | Primarily eliminated through biliary secretion.[6][10] | Elimination Half-life (t½): ~14 hours[2] |

| Active metabolites contribute to a prolonged inhibitory effect on HMG-CoA reductase.[2] |

Pharmacodynamics

The primary pharmacodynamic effect of atorvastatin is the reduction of LDL cholesterol. The dose-response relationship is log-linear, with increasing doses leading to greater reductions in LDL-C.[12] Reductions in total cholesterol, triglycerides, and apolipoprotein B are also observed.[13]

| Dose | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction |

| 5 mg | 34%[12] | - | - |

| 10 mg | - | - | - |

| 20 mg | 43%[12] | - | - |

| 40 mg | 47-48%[13] | 33-34%[13] | 25%[13] |

| 80 mg | 57%[12] | - | - |

Structure-Activity Relationship (SAR)

The chemical structure of atorvastatin is crucial for its inhibitory activity. The dihydroxyheptanoic acid side chain is the key pharmacophore that mimics the intermediate of the HMG-CoA reductase reaction. Modifications to other parts of the molecule can influence its potency, selectivity, and pharmacokinetic properties.

Studies on atorvastatin analogues have revealed that the introduction of fluorine atoms or gem-difluoro groups can enhance inhibitory activity.[14] The hydrophobic and electrostatic fields of the molecule play significant roles in its binding to the active site of HMG-CoA reductase.[14][15] Furthermore, esterification of the carboxylic acid moiety can create prodrugs with altered metabolic activation profiles, influenced by enzymes such as human carboxylesterases (hCES1 and hCES2) and paraoxonase 3 (PON3).[16][17][18]

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HMG-CoA reductase.

Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[19][20]

Materials:

-

HMG-CoA Reductase (recombinant human)

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Test compounds (e.g., atorvastatin and its analogues)

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., atorvastatin).

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control.

-

Initiate the reaction by adding HMG-CoA.

-

Immediately start kinetic measurements of absorbance at 340 nm at 37°C for a defined period.

-

The rate of NADPH consumption is calculated from the linear portion of the absorbance curve.

-

The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting percent inhibition against compound concentration.[20]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Atorvastatin strontium? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. news-medical.net [news-medical.net]

- 7. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Statins and Cardiovascular Diseases: From Cholesterol Lowering to Pleiotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacodynamics and pharmacokinetic-pharmacodynamic relationships of atorvastatin, an HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Molecular modeling studies of atorvastatin analogues as HMGR inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases | Semantic Scholar [semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Desfluoro-atorvastatin: A Technical Guide to its Origin and Analysis as a Key Process Impurity of Atorvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfluoro-atorvastatin, also known as Atorvastatin (B1662188) Impurity A, is a significant process-related impurity in the synthesis of the blockbuster drug, atorvastatin. While not a pharmacologically active agent in its own right, its presence is a critical quality attribute that must be carefully monitored and controlled during the manufacturing of atorvastatin to ensure the final drug product's purity, safety, and efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical control of desfluoro-atorvastatin.

Introduction and Historical Context

The "discovery" of desfluoro-atorvastatin is intrinsically linked to the development and manufacturing of atorvastatin, a potent HMG-CoA reductase inhibitor first synthesized in 1985 by Dr. Bruce Roth.[1] As with any synthetic drug, the manufacturing process of atorvastatin can lead to the formation of related substances and impurities.[1] Desfluoro-atorvastatin emerged as a known process impurity during the refinement of atorvastatin's large-scale synthesis.[2][3] It is structurally identical to atorvastatin except for the absence of a fluorine atom on one of the phenyl rings. This seemingly minor structural difference can arise from the use of starting materials that lack the fluorine substituent. The diligent identification and control of such impurities are paramount in pharmaceutical manufacturing to meet stringent regulatory requirements.

Physicochemical Properties

A summary of the key physicochemical properties of desfluoro-atorvastatin is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (3R,5R)-3,5-Dihydroxy-7-[5-(1-methylethyl)-2,3-diphenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]heptanoic acid | [4] |

| Synonyms | Atorvastatin impurity A, Desfluoro Atorvastatin | [1][4] |

| CAS Number | 433289-84-0 | [1][4] |

| Molecular Formula | C₃₃H₃₆N₂O₅ | [4] |

| Molecular Weight | 540.65 g/mol | [1][4] |

| Appearance | White solid/Powder | [3][5] |

Synthesis and Formation as an Impurity

The primary route for the synthesis of atorvastatin, and consequently the formation of desfluoro-atorvastatin, is the Paal-Knorr pyrrole (B145914) synthesis.[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the central pyrrole ring of the molecule.

In the case of desfluoro-atorvastatin, its formation is attributed to the presence of a non-fluorinated analog of a key starting material. Specifically, if benzaldehyde (B42025) is used instead of 4-fluorobenzaldehyde (B137897) in the early stages of the synthesis of the 1,4-dicarbonyl intermediate, the resulting molecule will lack the characteristic fluorine atom.

Logical Workflow for the Formation of Desfluoro-atorvastatin

Caption: Logical workflow for the synthesis of desfluoro-atorvastatin via the Paal-Knorr reaction.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the detection and quantification of desfluoro-atorvastatin in atorvastatin bulk drug and finished pharmaceutical products.[2][8][9]

Experimental Protocol: HPLC Method for Impurity Profiling

While specific parameters may vary between laboratories, a general HPLC method for the analysis of atorvastatin and its impurities is outlined below, based on published literature.[2][8]

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A C18 column (e.g., Luna C18) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A representative mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer at pH 4) and an organic solvent (e.g., acetonitrile), with a small amount of a third solvent like tetrahydrofuran (B95107) (THF) to improve resolution.[2][8]

-

Detection: UV detection at 248 nm is suitable for observing both atorvastatin and desfluoro-atorvastatin.[2][8]

-

Sample Preparation: The atorvastatin bulk drug or crushed tablets are dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

-

Quantification: The amount of desfluoro-atorvastatin is determined by comparing its peak area to that of a reference standard of known concentration.

Quantitative Data

The levels of desfluoro-atorvastatin found in atorvastatin bulk drug and tablets are typically low, as summarized in Table 2.

| Sample Type | Desfluoro-atorvastatin (DFAT) Level (%) | Reference |

| Bulk Drug and Tablets | 0.057 - 0.081 | [2][8] |

Pharmacological Significance and Regulatory Perspective

There is no evidence in the public domain to suggest that desfluoro-atorvastatin possesses any significant pharmacological activity as an HMG-CoA reductase inhibitor or has any therapeutic benefit. Its importance lies in its status as an impurity. Regulatory agencies worldwide have strict guidelines on the limits of impurities in drug substances and products. Therefore, the presence of desfluoro-atorvastatin must be controlled within specified limits to ensure the quality and safety of atorvastatin.

Conclusion

Desfluoro-atorvastatin is a well-characterized process impurity of atorvastatin that serves as a critical marker for the quality control of the active pharmaceutical ingredient and its finished dosage forms. Its "discovery" and "history" are intertwined with the manufacturing and analytical development of atorvastatin. A thorough understanding of its formation via the Paal-Knorr synthesis and its quantification by HPLC is essential for drug development professionals and scientists involved in the production and analysis of atorvastatin. The continuous monitoring and control of desfluoro-atorvastatin levels are crucial for ensuring the safety and efficacy of this widely used cholesterol-lowering medication.

References

- 1. veeprho.com [veeprho.com]

- 2. ovid.com [ovid.com]

- 3. usbio.net [usbio.net]

- 4. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]

- 5. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]

- 6. biomolther.org [biomolther.org]

- 7. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Desfluoro-Atorvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfluoro-atorvastatin is a known impurity of Atorvastatin (B1662188), a widely used lipid-lowering drug.[1] The monitoring and control of such impurities are critical for ensuring the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the development and validation of an analytical method for the quantification of desfluoro-atorvastatin in bulk drug substances and pharmaceutical formulations. The primary method described is High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable technique for this purpose.

Chemical Information:

| Compound | Chemical Formula | Molecular Weight |

| Desfluoro-atorvastatin | C33H36N2O5 | 540.65 g/mol [2][3][4][5] |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating desfluoro-atorvastatin from the active pharmaceutical ingredient (API), Atorvastatin, and other potential degradation products.

Chromatographic Conditions

The following table summarizes a recommended starting point for the HPLC method development, based on established methods for atorvastatin and its impurities.[6][7][8] Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Recommended Conditions |

| Column | Luna C18, 250 x 4.6 mm, 5 µm or equivalent |

| Mobile Phase A | Acetonitrile (B52724) |

| Mobile Phase B | Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) |

| Gradient | Refer to the detailed gradient table below |

| Flow Rate | 1.0 mL/min[6][7][8] |

| Detection Wavelength | 248 nm[6][7][8] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Mobile Phase Preparation:

-

Ammonium acetate buffer (pH 4.0): Dissolve an appropriate amount of ammonium acetate in water to a final concentration of 10 mM. Adjust the pH to 4.0 using acetic acid. Filter the buffer through a 0.45 µm membrane filter.

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Buffer) |

| 0 | 40 | 60 |

| 15 | 60 | 40 |

| 20 | 60 | 40 |

| 22 | 40 | 60 |

| 25 | 40 | 60 |

Sample Preparation Protocol

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of desfluoro-atorvastatin reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to obtain a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to prepare working standard solutions for calibration.

-

-

Sample Solution Preparation (for Bulk Drug):

-

Accurately weigh approximately 25 mg of the Atorvastatin bulk drug sample.

-

Dissolve the sample in the diluent in a 25 mL volumetric flask and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Sample Solution Preparation (for Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a portion of the powder equivalent to 25 mg of Atorvastatin into a 25 mL volumetric flask.

-

Add the diluent and sonicate for 30 minutes to extract the drug and its impurities.

-

Make up the volume to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Validation

The developed analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (for desfluoro-atorvastatin peak) | ≤ 2.0 |

| Theoretical Plates (for desfluoro-atorvastatin peak) | ≥ 2000 |

| Resolution (between Atorvastatin and desfluoro-atorvastatin) | ≥ 2.0 |

Specificity (Forced Degradation Studies)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. The drug substance is subjected to various stress conditions to produce degradation products.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for 30 minutes.[9]

-

Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for 30 minutes.[9]

-

Oxidative Degradation: Reflux the drug substance in 3% H₂O₂ at 60°C for 30 minutes.

-

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the developed HPLC method. The method is considered specific if the desfluoro-atorvastatin peak is well-resolved from any degradation products.

Quantitative Validation Data

The following table summarizes typical acceptance criteria for the quantitative validation of the analytical method for desfluoro-atorvastatin.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analytical method development and validation of desfluoro-atorvastatin.

Caption: Workflow for Analytical Method Development.

Forced Degradation Logical Pathway

This diagram outlines the logical steps involved in the forced degradation studies to ensure method specificity.

Caption: Forced Degradation Study Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [precision.fda.gov]

- 4. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]

- 5. Desfluoro-atorvastatin - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. waters.com [waters.com]